3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)imidazo[4,5-b]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5.2ClH/c1-18-12-11(3-2-6-15-12)17-13(18)16-9-10-4-7-14-8-5-10;;/h2-8H,9H2,1H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUKWSGTSJRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NCC3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridin-2-amine and pyridine-4-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like toluene. The reaction mixture is refluxed for several hours.
Isolation: The product is isolated by removing the solvent under reduced pressure and purifying the residue using recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid in ethanol and water.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Activity
- Target Compound : The pyridin-4-ylmethyl group may enhance binding to kinase ATP pockets, similar to Trk inhibitors with bulky substituents (e.g., methoxybenzyl groups in ). The methyl group at the 3-position likely stabilizes the imidazo[4,5-b]pyridine core .
- Maribavir Analogs: Ribofuranosyl substitutions (e.g., 5,6-dichloro-N-ethyl derivatives in ) confer antiviral properties by mimicking nucleosides, interfering with viral DNA replication .
- Trk Inhibitors : Bulky aromatic substituents (e.g., methoxybenzyl) improve selectivity for Trk kinases, while pyrazole rings enhance metabolic stability .
Formulation and Solubility
- The dihydrochloride salt form of the target compound and 6-bromo-3-[3-(dimethylamino)propyl] analog () suggests prioritization of solubility for oral or injectable formulations. In contrast, Trk inhibitors in use microcrystalline suspensions for extended release .
Research Findings and Implications
- Synthetic Flexibility : The imidazo[4,5-b]pyridine core allows diverse substitutions (e.g., halogens, alkylamines, aryl groups), enabling tuning of pharmacokinetic and target-binding properties .
- Salt Forms : Dihydrochloride salts (target compound and ) are preferred for ionic solubility, whereas neutral forms () may require co-solvents for delivery .
- Unmet Needs : The target compound’s exact biological targets remain unconfirmed; further studies comparing its kinase inhibition profile with Trk inhibitors () are warranted .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-N-(pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps may include:
- Condensation of pyridine derivatives with imidazo precursors under inert atmospheres.
- Use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate intermediate formation .
- Acidic or basic conditions for salt formation (e.g., dihydrochloride generation via HCl treatment). Characterization via , , and mass spectrometry (MS) is critical to confirm purity and structure .
Q. What analytical techniques are essential for validating the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., methyl and pyridinyl groups) .
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
- Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D molecular geometry and hydrogen bonding in crystalline forms (using SHELX programs for refinement) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays: Test inhibition/activation of target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods.
- Cell viability assays: Assess cytotoxicity via MTT or resazurin reduction in relevant cell lines .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?
- Perform density functional theory (DFT) calculations to optimize molecular geometry and simulate NMR/IR spectra. Compare with experimental data to identify mismatches (e.g., tautomerism or solvent effects) .
- Use molecular dynamics simulations to account for conformational flexibility in solution .
Q. What strategies are recommended for analyzing polymorphic forms detected via X-ray diffraction?
- Refine diffraction data using SHELXL to distinguish polymorphs via lattice parameters and hydrogen-bonding networks .
- Conduct thermal analysis (DSC/TGA) to assess stability and phase transitions between polymorphs .
Q. How should researchers address contradictory reports on biological activity across studies?
- Dose-response profiling: Re-evaluate activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Off-target screening: Use proteome-wide approaches (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions .
Q. What experimental design principles optimize synthesis yield and purity?
- Design of Experiments (DoE): Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Inline monitoring: Employ techniques like ReactIR to track reaction progress and intermediate stability .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis: Modify substituents (e.g., pyridinylmethyl group) to probe steric/electronic effects .
- Molecular docking: Map binding poses in target active sites using software like AutoDock or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
